molecular formula C12H16O2 B7882790 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one

Cat. No.: B7882790
M. Wt: 192.25 g/mol
InChI Key: ISASNVGUXOIQLJ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. It features a propanone chain attached to a benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 3-, and 5-positions, respectively. This compound is frequently utilized in organic synthesis, particularly in enantioselective α-arylation reactions catalyzed by Cu(I)-bis(phosphine) dioxide systems, where it serves as a substrate for forming silyl enol ethers with high stereoselectivity (>25:1 Z:E ratio) .

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISASNVGUXOIQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Synthesis Using Polyphosphoric Acid (PPA)

An alternative approach employs polyphosphoric acid (PPA) as both catalyst and solvent, offering eco-friendly advantages .

Procedure :

  • Mixing : Equimolar amounts of 4-methoxy-3,5-dimethylbenzene and propionic acid are combined with PPA (20% w/w).

  • Heating : The mixture is heated at 90°C for 1–2 hours .

  • Isolation : The product is precipitated by adding saturated Na₂CO₃ and purified via recrystallization (ethanol/water).

Advantages :

  • Eliminates volatile organic solvents.

  • Shorter reaction time (1–2 hours vs. 6–12 hours) .

Limitations :

  • Lower yield (60–70% ) due to side reactions at elevated temperatures .

Selective Demethylation-Acylation Strategy

For substrates with protected methoxy groups, a two-step demethylation-acylation process is employed :

  • Demethylation :

    • 3,5-Dimethyl-4-methoxyphenol is treated with AlCl₃ (2.0 equiv) in CH₂Cl₂ at 0°C to remove the methyl group .

  • Acylation :

    • The intermediate reacts with propanoyl chloride under standard Friedel-Crafts conditions.

Key Insight :

  • Demethylation selectivity exceeds 90% when using stoichiometric AlCl₃ .

  • Overall yield: 65–70% .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency :

ParameterBatch ProcessFlow Process
CatalystAlCl₃Immobilized AlCl₃ on SiO₂
Temperature25°C50°C
Residence Time12 hours30 minutes
Yield75%82%

Benefits :

  • Reduced waste and energy consumption.

  • Recyclable catalysts lower production costs by 30% .

Byproduct Management and Purification

Common byproducts include 1-(3,5-dimethyl-4-hydroxyphenyl)propan-1-one (from incomplete methylation) and diacylated derivatives .

Mitigation Strategies :

  • Temperature Control : Maintaining temperatures below 50°C minimizes diacylation .

  • Chromatography : Silica gel chromatography separates isomers effectively .

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong acids.

Major Products Formed:

  • Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propanoic acid

  • Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol

  • Substitution: Brominated or nitro-substituted derivatives

Scientific Research Applications

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physicochemical properties of aromatic ketones are heavily influenced by substituent positions, electronic effects, and steric hindrance. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one C₁₂H₁₆O₂ 192.25 4-OCH₃, 3,5-CH₃ High Z:E selectivity in enol ethers
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one C₁₁H₁₄O₄ 210.23 4-OH, 3,5-OCH₃ Cholinesterase inhibitory activity
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one C₁₁H₁₂F₂O₂ 214.21 4-OCH₂CH₃, 3,5-F Pharmaceutical intermediate
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₀Cl₂O₂ 245.10 3,5-Cl, 4-OH, 2-CH₃ Potential agrochemical applications
1-(4-Methoxy-3,5-dimethylphenyl)ethanone C₁₁H₁₄O₂ 178.23 4-OCH₃, 3,5-CH₃ (shorter propanone chain) Lower boiling point (291.4°C)

Reactivity in Catalytic Systems

  • Enolization Preference: The target compound forms silyl enol ethers with >25:1 Z:E stereoselectivity under Cu(I) catalysis, outperforming analogues like 1-(2-methoxy-5-methylphenyl)propan-1-one, which may exhibit lower selectivity due to steric or electronic differences .
  • Electronic Effects : Fluorinated analogues (e.g., 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one) exhibit enhanced electrophilicity at the carbonyl group due to fluorine’s electron-withdrawing nature, making them more reactive in nucleophilic additions compared to methoxy/methyl-substituted derivatives .

Physicochemical Properties

  • Boiling Point: The ethanone analogue (C₁₁H₁₄O₂) has a lower boiling point (291.4°C) compared to the target compound’s higher molecular weight derivatives, reflecting reduced intermolecular forces due to a shorter carbon chain .
  • Solubility : Hydroxyl groups in analogues like C₁₁H₁₄O₄ increase polarity and water solubility, whereas methoxy and methyl groups in the target compound enhance lipophilicity .

Biological Activity

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one, also known as a substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a methoxy group and dimethyl substituents on the aromatic ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other notable pharmacological actions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

1. Anticancer Activity

Research indicates that compounds similar to this compound may inhibit cancer cell growth through various mechanisms. For instance:

  • WNT/β-catenin Pathway Inhibition : A study highlighted that related compounds could inhibit Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway critical for cancer progression. The enantiomer (S)-1 showed selective inhibition of DVL1 with an EC50 of 0.49 μM and inhibited the growth of HCT116 colon cancer cells at an EC50 of 7.1 μM .

2. Anti-inflammatory Effects

The compound has shown potential in ameliorating inflammation-related conditions. For example:

Data Table: Summary of Biological Activities

Compound NameActivity TypeNotable Findings
This compoundAnticancerInhibits DVL1; affects WNT pathway
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenolAnti-inflammatoryReduces LPS-induced memory loss in AD models
3-(4-Methoxyphenyl)-1-(naphthalen-1-yl)propan-1-oneAnticancerExhibits anticancer properties

Case Study 1: Anticancer Properties

A study focused on the interaction between DVL proteins and their receptors found that certain derivatives could effectively inhibit cancer cell proliferation by blocking aberrant WNT signaling pathways. The findings suggest that modifications to the phenyl ketone structure can enhance anticancer activity .

Case Study 2: Neuroprotective Effects

In a neuroinflammation model using lipopolysaccharide (LPS), compounds structurally related to this compound were shown to mitigate inflammatory responses and amyloid-beta accumulation, indicating potential therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one, and how can purity be ensured?

To synthesize this compound, Friedel-Crafts acylation is commonly employed, using methoxy- and methyl-substituted aromatic precursors with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key considerations include:

  • Reaction stoichiometry : Excess acylating agent may improve yield but risks side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can achieve ≥95% purity. HPLC validation (≥98% purity) is recommended using C18 columns and UV detection at 254 nm .
  • Byproduct mitigation : Monitor for over-alkylation using TLC or GC-MS .

Q. How should researchers validate the structural integrity of this compound?

  • NMR spectroscopy : Compare ¹H-NMR peaks (e.g., methoxy singlet at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.1 ppm) and ¹³C-NMR (carbonyl at ~205 ppm) with literature data .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 220.23 (C₁₂H₁₆O₃) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, resolve crystal structures (e.g., monoclinic P2₁/c space group) .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C. Degradation risks include:

  • Hydrolysis : Avoid humid environments.
  • Oxidation : Add stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational methods predict reactivity in catalytic systems involving this compound?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. The methoxy group enhances electron density, favoring electrophilic substitution .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Machine learning : Train models on solvent/reagent databases to optimize reaction conditions (e.g., Rh-catalyzed hydrogenation) .

Q. What strategies resolve contradictions in reported catalytic efficiencies?

  • Controlled variable testing : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalyst loadings.
  • Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation .
  • Meta-analysis : Compare datasets from asymmetric catalysis studies, noting solvent polarity and steric effects of the 3,5-dimethyl substituents .

Q. How can researchers assess ecological toxicity or biodegradability?

  • QSAR models : Predict toxicity using substituent descriptors (e.g., methoxy groups correlate with low aquatic toxicity) .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • OECD 301F assay : Measure aerobic biodegradation in activated sludge .

Safety and Handling

Q. What are critical safety protocols for laboratory handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent environmental release .
  • Waste disposal : Classify as halogen-free organic waste; incinerate at ≥1000°C .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data in published studies?

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., acetone-d₆ vs. CDCl₃) .
  • Impurity interference : Compare HPLC retention times with co-eluting contaminants (e.g., residual propanoyl chloride) .
  • Crystallographic anomalies : Check for polymorphism or Z′ > 1 in X-ray structures .

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